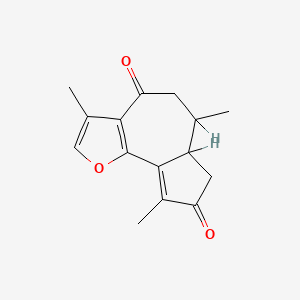
Gnididione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnididione is a complex organic compound with a unique structure that includes a fused ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gnididione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the fused ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions
Gnididione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule, leading to a wide range of derivatives .
科学研究应用
Pharmacological Applications
Gnididione has been studied for its potential therapeutic effects, particularly in the following areas:
1.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that this compound derivatives could target specific pathways involved in tumor progression, including histone deacetylases and tyrosine kinases .
1.2 Antimicrobial Properties
this compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for developing new antimicrobial agents .
1.3 Anti-diabetic Effects
Recent investigations have highlighted the anti-diabetic potential of this compound. It has been reported to lower blood glucose levels in diabetic models by enhancing insulin sensitivity and inhibiting α-glucosidase activity, which is crucial for carbohydrate metabolism .
Industrial Applications
Beyond its pharmacological uses, this compound also finds applications in various industrial sectors:
2.1 Dye Industry
this compound derivatives have been explored as potential dyes due to their vibrant colors and stability. They can be used in textiles and other materials where colorfastness is essential .
2.2 Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor in metal protection applications. Its effectiveness is attributed to its ability to form protective films on metal surfaces, thereby reducing oxidation rates .
Anticancer Research
A notable study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations . The study also explored the molecular mechanisms involved, demonstrating that this compound induces apoptosis through caspase activation.
Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential .
Data Tables
作用机制
The mechanism by which Gnididione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl acetate: This compound shares a similar fused ring structure but has different functional groups, leading to distinct chemical properties and applications.
(9aS,9bR)-3,6,9-Trimethyl-5,7,9a,9b-tetrahydroazuleno[4,5-b]furan-2(4H)-one:
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
60498-89-7 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
3,6,9-trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione |
InChI |
InChI=1S/C15H16O3/c1-7-4-12(17)13-8(2)6-18-15(13)14-9(3)11(16)5-10(7)14/h6-7,10H,4-5H2,1-3H3 |
InChI 键 |
CLAPLFAABVVYOH-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C(C3=C(C(=O)CC13)C)OC=C2C |
规范 SMILES |
CC1CC(=O)C2=C(C3=C(C(=O)CC13)C)OC=C2C |
同义词 |
gnididione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















